molecular formula C23H16N2 B4289226 (7-methyl-11H-indeno[1,2-b]quinolin-11-ylidene)phenylamine

(7-methyl-11H-indeno[1,2-b]quinolin-11-ylidene)phenylamine

Cat. No. B4289226
M. Wt: 320.4 g/mol
InChI Key: JWCBEBMHXWEVAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-methyl-11H-indeno[1,2-b]quinolin-11-ylidene)phenylamine, also known as IQ-1S, is a small molecule that has been studied for its potential therapeutic applications in various diseases.

Mechanism of Action

(7-methyl-11H-indeno[1,2-b]quinolin-11-ylidene)phenylamine inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which in turn affects various cellular processes.
Biochemical and Physiological Effects:
(7-methyl-11H-indeno[1,2-b]quinolin-11-ylidene)phenylamine has been shown to have anti-cancer effects in various cancer cell lines, including breast, prostate, and pancreatic cancer cells. It has also been shown to improve the symptoms of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, in animal models. Additionally, (7-methyl-11H-indeno[1,2-b]quinolin-11-ylidene)phenylamine has been shown to have antiviral effects against HIV-1 and HCV.

Advantages and Limitations for Lab Experiments

One advantage of (7-methyl-11H-indeno[1,2-b]quinolin-11-ylidene)phenylamine is that it is a small molecule that can easily penetrate cell membranes, making it a potential drug candidate. However, one limitation is that it has low solubility in water, which can affect its bioavailability.

Future Directions

For (7-methyl-11H-indeno[1,2-b]quinolin-11-ylidene)phenylamine research include investigating its potential therapeutic applications in other diseases, such as autoimmune diseases and cardiovascular diseases. Additionally, further studies are needed to optimize the synthesis method and improve the bioavailability of (7-methyl-11H-indeno[1,2-b]quinolin-11-ylidene)phenylamine. Furthermore, the potential side effects and toxicity of (7-methyl-11H-indeno[1,2-b]quinolin-11-ylidene)phenylamine need to be investigated in more detail to ensure its safety for clinical use.

Scientific Research Applications

(7-methyl-11H-indeno[1,2-b]quinolin-11-ylidene)phenylamine has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and viral infections. It has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK2 has been shown to have anti-cancer effects and to improve the symptoms of neurodegenerative diseases.

properties

IUPAC Name

7-methyl-N-phenylindeno[1,2-b]quinolin-11-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2/c1-15-11-12-16-14-20-22(24-17-7-3-2-4-8-17)18-9-5-6-10-19(18)23(20)25-21(16)13-15/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCBEBMHXWEVAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC3=C(C=C2C=C1)C(=NC4=CC=CC=C4)C5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.